4-Bromo-7-chloroquinazoline
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Overview
Description
4-Bromo-7-chloroquinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-chloroquinazoline typically involves halogenation reactions. One common method is the bromination of 7-chloroquinazoline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-7-chloroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: Metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, are commonly used to introduce new substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Cross-Coupling: Palladium or nickel catalysts in the presence of ligands and base.
Major Products Formed:
- Substituted quinazolines with various functional groups.
- Oxidized or reduced derivatives with altered biological activities .
Scientific Research Applications
4-Bromo-7-chloroquinazoline has significant applications in scientific research, including:
Medicinal Chemistry: Used as a building block for designing anticancer, anti-inflammatory, and antimicrobial agents.
Biological Studies: Investigated for its potential to inhibit specific enzymes and receptors involved in disease pathways.
Material Science: Utilized in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-7-chloroquinazoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
4-Chloroquinazoline: Lacks the bromine atom, resulting in different reactivity and biological activity.
7-Bromoquinazoline: Lacks the chlorine atom, affecting its chemical properties and applications.
4-Iodo-7-chloroquinazoline:
Uniqueness: 4-Bromo-7-chloroquinazoline is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and biological properties. This dual halogenation enhances its versatility in synthetic chemistry and its potential as a pharmacophore in drug discovery .
Properties
Molecular Formula |
C8H4BrClN2 |
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Molecular Weight |
243.49 g/mol |
IUPAC Name |
4-bromo-7-chloroquinazoline |
InChI |
InChI=1S/C8H4BrClN2/c9-8-6-2-1-5(10)3-7(6)11-4-12-8/h1-4H |
InChI Key |
DOZTWMZWCPHDQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=CN=C2Br |
Origin of Product |
United States |
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